Regiochemical Differentiation: 1,1-Geminal vs. 1,2- and 1,4-Substituted Cyclohexane Carboxylic Acid Analogs
The compound features a unique 1,1-geminal substitution pattern (quaternary carbon bearing both the carboxylic acid and morpholino-urea groups) that is absent in the 2-substituted regioisomer (CAS 331947-26-3) and the 1,4-trans isomer. This geminal arrangement restricts rotational freedom and fixes the relative orientation of the acid and urea pharmacophores, a feature exploited in the design of peptidomimetic protease inhibitors where a kinked backbone geometry is required for active-site binding [1][2].
| Evidence Dimension | Substitution pattern (regiochemistry) at the cyclohexane ring |
|---|---|
| Target Compound Data | 1,1-geminal (quaternary C1 bearing both CO₂H and NH-CO-morpholine) |
| Comparator Or Baseline | 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid (CAS 331947-26-3, vicinal 1,2-substitution); (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid (1,4-trans) |
| Quantified Difference | Qualitative: geminal quaternary center imposes distinct conformational constraints vs. vicinal or 1,4-disubstituted analogs; no direct quantitative conformational comparison published |
| Conditions | Structural comparison based on 2D chemical structure and patent-derived synthetic utility (context: α-ketoamide protease inhibitor intermediate) |
Why This Matters
The geminal architecture is non-interchangeable with other regioisomers in downstream synthetic routes that rely on a specific exit vector from the cyclohexane core, making CAS 274685-72-2 the mandatory intermediate for the Seikagaku α-ketoamide patent family.
- [1] Seikagaku Corporation. Epoxycarboxamide compound, azide compound, and amino alcohol compound, and process for preparing alpha-keto amide compound using them. US Patent Application US20080058516A1, published March 6, 2008. View Source
- [2] Hosoda A, Kobayashi N, Tanabe N, et al. (Fujirebio Kabushiki Kaisha). Cyclic amide derivatives. US Patent 6,117,870, issued September 12, 2000. View Source
